Cas no 86724-13-2 (1H-Imidazole-2,4-dicarboxylic acid, diethyl ester)

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester structure
86724-13-2 structure
Product name:1H-Imidazole-2,4-dicarboxylic acid, diethyl ester
CAS No:86724-13-2
MF:C9H12N2O4
MW:212.202582359314
MDL:MFCD26383096
CID:1119684
PubChem ID:11481268

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-2,5-dicarboxylic acid 2,5-diethyl ester
    • diethyl 1H-imidazole-2,4-dicarboxylate
    • diethyl 1H-imidazole-2,5-dicarboxylate
    • 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester
    • Diethyl imidazole-2,4-dicarboxylate
    • 1H-Imidazole-2,4-dicarboxylic acid diethyl ester
    • 2,4-DIETHYL 1H-IMIDAZOLE-2,4-DICARBOXYLATE
    • 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester (9CI)
    • 2,5-Diethyl 1H-imidazole-2,5-dicarboxylate (ACI)
    • AS-62101
    • SCHEMBL3809367
    • 86724-13-2
    • F53414
    • AKOS024450243
    • DTXSID30467248
    • DB-187071
    • MDL: MFCD26383096
    • Inchi: 1S/C9H12N2O4/c1-3-14-8(12)6-5-10-7(11-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11)
    • InChI Key: GATNVKATWLZAGO-UHFFFAOYSA-N
    • SMILES: O=C(C1NC(C(OCC)=O)=CN=1)OCC

Computed Properties

  • Exact Mass: 212.07970687g/mol
  • Monoisotopic Mass: 212.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 81.3

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D753504-100mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
$135 2024-06-07
Cooke Chemical
M2510147-100mg
diethyl1H-imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
RMB 5416.00 2025-02-21
Chemenu
CM468340-100mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%+
100mg
$477 2023-01-19
Chemenu
CM468340-250mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%+
250mg
$874 2023-01-19
eNovation Chemicals LLC
D753504-500mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
500mg
$260 2024-06-07
1PlusChem
1P004KPL-100mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
$122.00 2024-04-21
Aaron
AR004KXX-100mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
$86.00 2025-01-22
1PlusChem
1P004KPL-1g
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
1g
$443.00 2024-04-21
1PlusChem
1P004KPL-250mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
250mg
$199.00 2024-04-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H907462-100mg
diethyl 1H-imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
6,093.00 2021-05-17

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Ethanol ;  30 min, rt; 3 h, rt
2.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  2 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
Reference
Preparative route to 2-ethoxycarbonylimidazole-4-phosphonate and diethyl imidazole-2,4-dicarboxylate
Vuilhorgne, Marc; et al, Journal of Heterocyclic Chemistry, 2003, 40(1), 159-162

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ,  Water ;  72 h, 59 psi, rt
1.2 Solvents: Ethanol ;  5 °C
2.1 Solvents: Ethanol ;  30 min, rt; 3 h, rt
3.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  2 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
Reference
Preparative route to 2-ethoxycarbonylimidazole-4-phosphonate and diethyl imidazole-2,4-dicarboxylate
Vuilhorgne, Marc; et al, Journal of Heterocyclic Chemistry, 2003, 40(1), 159-162

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetonitrile
2.1 Reagents: Sodium nitrite ,  Water Catalysts: Hypophosphorous acid Solvents: Water
3.1 Solvents: Ethyl acetate
Reference
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Acetonitrile
2.1 Reagents: Sodium nitrite ,  Water Catalysts: Hypophosphorous acid Solvents: Water
3.1 Solvents: Ethyl acetate
Reference
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Water Catalysts: Hypophosphorous acid Solvents: Water
2.1 Solvents: Ethyl acetate
Reference
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Isopropanol ;  20 min, 10 °C; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: tert-Butyl methyl ether ,  Water ;  5 °C
2.1 Solvents: Ethanol ;  30 min, rt; 3 h, rt
3.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  2 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
Reference
Preparative route to 2-ethoxycarbonylimidazole-4-phosphonate and diethyl imidazole-2,4-dicarboxylate
Vuilhorgne, Marc; et al, Journal of Heterocyclic Chemistry, 2003, 40(1), 159-162

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
Reference
Preparative route to 2-ethoxycarbonylimidazole-4-phosphonate and diethyl imidazole-2,4-dicarboxylate
Vuilhorgne, Marc; et al, Journal of Heterocyclic Chemistry, 2003, 40(1), 159-162

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid
2.1 Solvents: Acetonitrile
3.1 Reagents: Sodium nitrite ,  Water Catalysts: Hypophosphorous acid Solvents: Water
4.1 Solvents: Ethyl acetate
Reference
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Ethyl acetate
Reference
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Raw materials

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Preparation Products

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Related Literature

  • 1. Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
    Tom Brown,Gordon Shaw,Graham J. Durant J. Chem. Soc. Perkin Trans. 1 1983 809

Additional information on 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester (CAS No. 86724-13-2): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester, identified by its Chemical Abstracts Service (CAS) number 86724-13-2, is a significant compound in the realm of chemical biology and medicinal chemistry. This heterocyclic dicarboxylic ester derivative has garnered considerable attention due to its structural versatility and functional utility in the synthesis of biologically active molecules. The compound’s imidazole core, flanked by two ester groups at the 2 and 4 positions, provides a robust scaffold for further chemical modifications, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.

The imidazole moiety is a prominent structural motif in numerous natural products and bioactive compounds, exhibiting a wide range of biological activities. Its presence in 1H-imidazole-2,4-dicarboxylic acid, diethyl ester lends itself to applications in drug discovery, particularly in the design of inhibitors targeting enzymes and receptors involved in metabolic pathways. Recent advancements in medicinal chemistry have highlighted the importance of imidazole derivatives in addressing various therapeutic challenges, including infections, inflammation, and cancer.

One of the most compelling aspects of 1H-imidazole-2,4-dicarboxylic acid, diethyl ester is its role as a precursor in the synthesis of more complex molecules. The diethyl ester groups at the 2 and 4 positions offer convenient handles for further functionalization via hydrolysis or transesterification reactions. This flexibility allows chemists to tailor the compound’s properties for specific applications, such as generating analogs with enhanced solubility or bioavailability. In recent years, such modifications have been instrumental in optimizing lead compounds for clinical trials.

Moreover, the CAS no. 86724-13-2 associated with this compound underscores its significance in industrial and academic research settings. The precise identification provided by CAS numbers ensures consistency and reproducibility across different laboratories, facilitating collaborative efforts in drug development. The compound’s availability from reputable chemical suppliers has enabled researchers to explore its potential in various contexts, from academic investigations to industrial-scale applications.

In the context of modern drug discovery, 1H-imidazole-2,4-dicarboxylic acid, diethyl ester has been leveraged in the synthesis of inhibitors targeting bacterial enzymes. The imidazole ring’s ability to mimic natural substrates has been exploited to develop molecules that disrupt essential bacterial pathways. For instance, derivatives of this compound have shown promise as inhibitors of bacterial fumarate hydratase, an enzyme critical for energy metabolism in many pathogens. Such discoveries highlight the compound’s relevance in combating antibiotic-resistant strains.

Another area where 1H-imidazole-2,4-dicarboxylic acid, diethyl ester has made a notable impact is in the development of metal-organic frameworks (MOFs). MOFs are porous materials composed of metal ions or clusters coordinated with organic ligands, offering exceptional surface areas and tunable pore sizes. The carboxylate groups on this compound serve as effective ligands for constructing MOFs with specific functionalities. These materials have found applications in gas storage, separation technologies, and catalysis—fields where precise molecular design is paramount.

The versatility of 1H-imidazole-2,4-dicarboxylic acid, diethyl ester also extends to its use as a building block for heterocyclic compounds. By undergoing cyclization reactions or serving as a precursor for other heterocycles such as pyridines or pyrimidines, this compound enables the creation of diverse molecular architectures. Such structural diversity is crucial for identifying novel bioactive entities with optimized pharmacokinetic profiles.

Recent studies have also explored the role of imidazole derivatives like 1H-imidazole-2,4-dicarboxylic acid, diethyl ester in modulating immune responses. Imidazoles are known to interact with various immune receptors, including G protein-coupled receptors (GPCRs) and ion channels. Researchers have synthesized analogs that exhibit immunomodulatory effects without significant side effects. These findings open up new avenues for developing therapies targeting autoimmune diseases or chronic inflammation.

The synthesis of 1H-imidazole-2,4-dicarboxylic acid, diethyl ester itself involves well-established organic chemistry protocols. Typically derived from readily available starting materials such as ethyl acetoacetate or malonic esters through multi-step reactions including condensation and cyclization steps under controlled conditions. The efficiency and scalability of these synthetic routes contribute to the compound’s accessibility for large-scale production when needed.

In conclusion,1H-imidazole-2,4-dicarboxylic acid, diethyl ester (CAS No. 86724-13-2) stands as a cornerstone intermediate in contemporary chemical biology and medicinal chemistry research programs . Its unique structural features coupled with its synthetic tractability make it indispensable for designing novel therapeutic agents . As scientific understanding advances , it is anticipated that this versatile compound will continue to play an pivotal role across multiple disciplines , driving innovation both academically and industrially .

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.